1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene
Description
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-4-2-6(12(13)14)5(9)1-3(4)7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDERIAQCUWITQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232537 | |
| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806356-64-8 | |
| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806356-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Nitration of Benzene Derivatives
The initial step generally involves nitration of chlorobenzene or dichlorobenzene to introduce the nitro group at the desired position. This is typically achieved by electrophilic aromatic substitution using mixed acid (HNO3/H2SO4) under controlled temperature to avoid over-nitration or unwanted isomers.
Subsequently, chlorination is performed to install chlorine atoms at specific positions, often using chlorine gas or chlorinating agents in the presence of catalysts such as iron(III) chloride (FeCl3) to direct substitution.
Introduction of the Difluoromethyl Group
The difluoromethyl (-CF2H) group is introduced via specialized fluorination reactions. Common methods include:
Halogen exchange reactions: Starting from chloromethyl or bromomethyl precursors, fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can convert these groups into difluoromethyl functionalities.
Direct fluoromethylation: Using reagents like difluorochloromethane (ClCF2H) under phase-transfer catalysis in aqueous alkaline media, as described in water-phase synthesis methods.
Water-Phase Synthesis Using Difluorochloromethane
A notable patented method (CN1348951A) describes the synthesis of difluoromethoxy nitrobenzene derivatives via a water-phase process:
- Reaction Conditions: Nitrophenol (e.g., 4-nitrophenol) is reacted in an alkaline aqueous solution (sodium or potassium hydroxide, 2-30% concentration) at 40-100 °C.
- Reagents: Difluorochloromethane is continuously introduced into the reaction mixture.
- Catalysis: Phase-transfer catalysts such as tetrabutylammonium bromide or tetrabutylphosphonium bromide facilitate the reaction.
- Reaction Time: 1 to 40 hours depending on scale and conditions.
- Outcome: This method yields difluoromethoxy nitrobenzene with purity >98% and a yield of approximately 83.6%.
Although this patent specifically addresses difluoromethoxy derivatives, similar principles apply to the difluoromethyl substitution, where difluorochloromethane acts as the fluorine source under phase-transfer catalysis in alkaline media.
Comparative Analysis of Preparation Methods
| Preparation Step | Method Description | Advantages | Limitations |
|---|---|---|---|
| Nitration and Chlorination | Electrophilic aromatic substitution using mixed acid and chlorine gas with catalysts | Well-established, regioselective chlorination possible | Requires careful temperature control to avoid overreaction |
| Difluoromethyl Group Introduction | Halogen exchange fluorination using reagents like DAST or Deoxo-Fluor | High selectivity for difluoromethyl group | Reagents can be moisture sensitive and expensive |
| Water-phase synthesis with Difluorochloromethane | Phase-transfer catalysis in alkaline aqueous media | Environmentally friendly, avoids organic solvents, high yield | Requires long reaction times and careful control of reagent feed |
Research Findings and Optimization
Phase-transfer catalysis is critical in water-phase synthesis to enhance the transfer of difluorochloromethane into the aqueous phase for reaction with nitrophenol derivatives, improving yield and reducing environmental impact.
Reaction temperature around 95 °C optimizes the reaction rate without decomposing sensitive intermediates.
Mole ratio of nitrophenol to difluorochloromethane is typically maintained between 1:1 and 1:10 to ensure complete conversion.
Purification involves alkali washing and steam distillation to achieve high purity (>98%) of the target compound.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Reaction Temperature | 40 - 100 °C | Optimal ~95 °C for water-phase synthesis |
| Reaction Time | 1 - 40 hours | Longer times improve yield |
| Alkaline Solvent Concentration | 2 - 30% NaOH or KOH | Higher concentration increases reaction rate |
| Phase-Transfer Catalyst Loading | 0 - 10% (w/w of nitrophenol) | Tetrabutylammonium or phosphonium salts |
| Mole Ratio (Nitrophenol:ClCF2H) | 1:1 to 1:10 | Excess ClCF2H ensures full conversion |
| Product Purity | >98% | Achieved by steam distillation and washing |
| Yield | ~83.6% | High yield under optimized conditions |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The nitro group at position 5 strongly activates the aromatic ring for nucleophilic substitution at positions ortho and para to itself. The chlorine atoms at positions 1 and 4 are potential sites for displacement under specific conditions.
Key Observations :
-
The difluoromethyl group at position 2 reduces electron density, potentially slowing substitution compared to non-fluorinated analogs.
-
Steric hindrance from the bulky difluoromethyl group may direct reactivity toward the less hindered chlorine (position 4).
Reduction Reactions
The nitro group can be selectively reduced to an amine, enabling further functionalization.
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol, 50°C | 1,4-dichloro-2-(difluoromethyl)-5-aminobenzene | ~90%* |
| Fe/HCl | Fe powder, HCl, reflux | Same as above | ~85%* |
*Yields extrapolated from hydrogenation of 1,4-dichloro-2-nitrobenzene .
Mechanistic Insight :
-
The difluoromethyl group may stabilize intermediates via inductive effects, improving reaction efficiency.
Electrophilic Substitution
Challenges :
-
Competitive side reactions (e.g., dechlorination) may occur under strong acidic conditions.
Cross-Coupling Reactions
The chlorine atoms enable palladium-catalyzed coupling reactions, though limited data exists for this specific compound.
| Coupling Type | Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, base | Biaryl derivatives | Pd(0) |
| Ullmann | CuI, DMF, 120°C | Substituted anilines | Cu(I) |
Thermal Stability and By-Product Formation
Under high temperatures (>200°C), decomposition pathways include:
Scientific Research Applications
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene (CAS 130841-23-5)
- Structure : Replaces difluoromethyl with a hexafluoropropoxy group.
- Impact : The hexafluoropropoxy group increases steric bulk and lipophilicity compared to the difluoromethyl group. This may reduce solubility in polar solvents but enhance membrane permeability .
- Regulatory Status : Listed under REACH (ECHA) as a phase-in substance, indicating industrial relevance and regulatory oversight .
1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1)
- Structure : Methyl group instead of difluoromethyl; chlorine at positions 1 and 3.
- Physical Properties : Melting point 63–64°C, lower molecular weight (206.02 g/mol) vs. 257.01 g/mol for the difluoromethyl analog.
1,3-Dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2)
- Structure : Two fluorine atoms at positions 2 and 4.
- Electronic Effects : Increased fluorine content enhances inductive effects, likely improving resistance to nucleophilic substitution but reducing aromatic ring electron density .
Fluorination Patterns and Pharmacological Relevance
2,5-Dichlorofluorobenzene
- Structure : Single fluorine atom at position 2.
- Application: Demonstrates how monofluorination can balance lipophilicity and metabolic stability, a strategy used in drug design to optimize pharmacokinetics .
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
- Structure: Non-fluorinated pyridazinone core.
- Contrast : The absence of fluorine reduces oxidative stability, highlighting the difluoromethyl group’s role in enhancing durability under metabolic conditions .
Data Table: Key Properties of Compared Compounds
Industrial and Regulatory Considerations
- Handling: Fluorinated nitrobenzenes often require controlled environments due to toxicity and environmental persistence.
- Applications : Fluorine-containing analogs are prioritized in drug development for their improved ADME (absorption, distribution, metabolism, excretion) profiles, as seen in FDA-approved fluorinated pharmaceuticals .
Biological Activity
1,4-Dichloro-2-(difluoromethyl)-5-nitrobenzene is an organic compound that has garnered attention due to its significant biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the chemical formula . It appears as a pale yellow solid and is insoluble in water. The compound's structure includes both chlorine and fluorine substituents, which contribute to its unique chemical properties and biological interactions.
Carcinogenic Potential
Research indicates that this compound may pose a carcinogenic risk. Animal studies have linked dietary administration of this compound to increased incidences of hepatocellular carcinoma and hepatoblastoma in rodents. These findings have led the International Agency for Research on Cancer (IARC) to classify it as "possibly carcinogenic to humans" based on sufficient evidence from animal studies.
Genotoxicity
The genotoxic potential of this compound has been investigated through various in vitro assays. Results have been mixed; some studies indicated positive results for chromosomal aberrations, while others showed negative outcomes. This inconsistency suggests that further research is necessary to elucidate the compound's mutagenic properties .
Toxicological Studies
Toxicological assessments have revealed several adverse effects associated with high doses of the compound:
- General Toxicity : Symptoms such as yellowish urine, salivation, and decreased locomotor activity were observed at doses of 60 mg/kg or higher. At 200 mg/kg, significant body weight suppression and organ damage were noted.
- Reproductive Toxicity : The No Observed Effect Level (NOEL) for reproductive toxicity was established at 200 mg/kg/day for males and 20 mg/kg/day for females. Developmental toxicity in pups was observed at doses above 60 mg/kg/day .
The mechanisms underlying the biological activity of this compound involve its interaction with various biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors, which could influence signaling pathways related to cell growth and differentiation .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 1,4-Dichloro-2-nitrobenzene | Lacks fluorine substituents | |
| 2,5-Dichloronitrobenzene | Different positioning of chlorine atoms | |
| 1-Bromo-4-chloro-2-nitrobenzene | Contains bromine instead of fluorine | |
| 1-Chloro-4-fluoro-2-nitrobenzene | Contains fluorine but lacks dichlorination |
The unique combination of chlorinated and fluorinated groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Hepatocellular Carcinoma Induction : A study conducted on rodents showed a clear correlation between dietary exposure to the compound and the development of liver tumors.
- Genotoxicity Testing : In vitro tests using bacterial strains (e.g., S. typhimurium) demonstrated varying degrees of mutagenicity, indicating potential risks associated with environmental exposure.
- Long-term Exposure Effects : Chronic exposure studies have shown significant organ damage and reproductive toxicity at elevated doses, reinforcing concerns regarding its safety profile.
Q & A
Q. What are the optimal synthetic routes for preparing 1,4-dichloro-2-(difluoromethyl)-5-nitrobenzene, and how do reaction conditions influence yield?
The synthesis of halogenated nitroaromatic compounds often involves stepwise halogenation, nitration, and functional group modifications. Key methods include:
- Halogenation : Selective chlorination using sulfuryl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at 0–50°C, with N,N-dimethylformamide (DMF) as a catalyst .
- Nitration : Nitro group introduction via mixed acid (HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.
- Difluoromethylation : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the -CF₂H group, requiring anhydrous conditions .
Critical factors : Solvent polarity (e.g., benzene vs. DCM), temperature (0°C minimizes side reactions), and stoichiometry (excess fluorinating agents improve selectivity). Yield discrepancies (~60–85%) arise from competing hydrolysis or incomplete fluorination .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying the difluoromethyl group (-CF₂H) at δ ~ -85 to -95 ppm. ¹H/¹³C NMR confirms aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₄Cl₂F₂NO₂; MW 254.97) and isotopic patterns for Cl/F .
- HPLC-PDA : Quantifies purity (>98%) and detects nitro-reduction byproducts (e.g., amine derivatives) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Solubility : Low in polar solvents (water), moderate in DCM or DMF. Lipophilicity (logP ~2.8) suggests suitability for biological membrane penetration .
- Stability : Sensitive to UV light (nitro group degradation) and hydrolysis under basic conditions. Store in dark, anhydrous environments at -20°C .
Advanced Research Questions
Q. How does the difluoromethyl group influence electronic and steric effects in downstream reactions?
The -CF₂H group exhibits strong electron-withdrawing effects (σₚ = 0.43), directing electrophilic substitution to meta positions. Its steric bulk (~1.5 Å) impacts coupling reactions (e.g., Suzuki-Miyaura), requiring bulky palladium ligands (e.g., SPhos) for cross-coupling efficiency. Computational studies (DFT) show enhanced binding affinity in enzyme inhibition assays due to fluorine’s electronegativity .
Q. What regulatory and safety considerations apply to handling this compound?
- Toxicity : Classified as harmful (R37/36/38) due to nitroaromatic toxicity. Use PPE (gloves, goggles) and fume hoods .
- Regulatory Compliance : Listed under REACH (ECHA) with a CAS RN (e.g., 130841-23-5). Disposal via incineration with alkaline scrubbers to avoid dioxin formation .
Q. How can contradictory data in synthesis yields be systematically resolved?
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature vs. reagent ratio). For example, Taguchi methods optimize fluorination yield by prioritizing reagent purity over reaction time .
- Mechanistic Studies : Use in situ IR or GC-MS to detect intermediates (e.g., nitroso derivatives) causing yield drops .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
Q. How does isomerism (e.g., chloro/nitro positional isomers) affect biological activity?
- Regioselectivity : 1,4-dichloro-2-CF₂H-5-nitro derivatives show higher herbicidal activity than 1,3-isomers due to optimized steric alignment with target enzymes (e.g., acetolactate synthase) .
- Analytical Differentiation : Use LC-MS/MS with chiral columns to separate isomers and quantify bioactivity .
Q. What in vitro assays are recommended for evaluating its potential as a kinase inhibitor?
- Kinase Profiling : Use ADP-Glo™ assays across a panel of kinases (e.g., EGFR, VEGFR) at 10 µM concentrations.
- Cytotoxicity : MTT assays on HEK293 cells (IC₅₀ determination) with nitroreductase-expressing strains to assess prodrug potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
